N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Catalog No.
S3199483
CAS No.
2034373-72-1
M.F
C18H14N2O3S
M. Wt
338.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamid...

CAS Number

2034373-72-1

Product Name

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

IUPAC Name

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Molecular Formula

C18H14N2O3S

Molecular Weight

338.38

InChI

InChI=1S/C18H14N2O3S/c1-12(21)13-2-6-15(7-3-13)20-17(22)14-4-8-16(9-5-14)23-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)

InChI Key

MUOGRZKJXZHCSU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3

solubility

soluble

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic compound characterized by its unique structure, which includes an acetylphenyl group, a thiazole moiety, and a benzamide core. This compound can be classified as a thiazole-substituted benzamide, which often indicates potential biological activity. The presence of the thiazole ring is significant due to its ability to participate in various

  • Substitution Reactions: The thiazole ring can be involved in nucleophilic or electrophilic substitution reactions.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, affecting its electronic properties and reactivity.

Common reagents for these reactions include bases like triethylamine for amidation and various oxidizing agents such as hydrogen peroxide for oxidation reactions.

Compounds similar to N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide have been studied for their biological activities, particularly in anti-cancer and anti-inflammatory contexts. The unique combination of the thiazole and benzamide groups may enhance its interaction with biological targets, including enzymes and receptors. These interactions could lead to modulation of specific biochemical pathways, potentially resulting in therapeutic effects.

The synthesis of N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multiple steps:

  • Formation of the Thiazole Moiety: The thiazole ring can be synthesized through methods such as Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Coupling Reaction: The thiazole intermediate is then coupled with an acetylphenyl derivative using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base.
  • Amidation: The final step involves the reaction of the resulting product with an appropriate acyl chloride to form the desired amide.

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific diseases due to its biological activity.
  • Chemical Research: It can be utilized as a building block for synthesizing more complex molecules.
  • Material Science: The compound may find applications in developing novel materials due to its unique structural properties.

Interaction studies involving N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide can provide insights into its mechanism of action. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets such as receptors or enzymes.
  • Biochemical Pathways: Understanding how the compound influences cellular processes and signaling pathways.

Such studies are crucial for elucidating the therapeutic potential of this compound and optimizing its efficacy.

Several compounds share structural similarities with N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide. Here are some notable examples:

Compound NameStructureKey Features
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamidesContains a benzo[d]thiazole moietyKnown for anti-cancer properties
N-butyl-4-(thiazol-2-yloxy)benzamideFeatures a butyl group instead of acetylExhibits antibacterial activity
N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamideContains a methyl group on the thiazoleUnique electronic properties

Uniqueness

N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide stands out due to its specific substitution pattern involving both an acetyl group and a thiazole ring. This unique combination may confer distinct biological activities that are not present in other similar compounds, making it a valuable candidate for further exploration in medicinal chemistry and drug development.

XLogP3

3.3

Dates

Last modified: 08-18-2023

Explore Compound Types